3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone
CAS No.: 898759-70-1
Cat. No.: VC2303849
Molecular Formula: C16H11F3O3
Molecular Weight: 308.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898759-70-1 |
|---|---|
| Molecular Formula | C16H11F3O3 |
| Molecular Weight | 308.25 g/mol |
| IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone |
| Standard InChI | InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-2-1-3-10(6-9)16-21-4-5-22-16/h1-3,6-8,16H,4-5H2 |
| Standard InChI Key | JMRRXKDNTHIGQU-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
| Canonical SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Introduction
Chemical Identity and Structural Characteristics
3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone is an organic compound belonging to the benzophenone class, characterized by a central carbonyl group connecting two aromatic rings with distinct substitution patterns. The compound features a 1,3-dioxolane ring at the 3-position of one phenyl ring and three fluorine atoms at the 3', 4', and 5' positions of the second phenyl ring. This specific substitution pattern confers unique chemical and physical properties to the molecule, distinguishing it from other benzophenone derivatives .
The compound is officially identified by CAS number 898759-70-1 and is recognized by its IUPAC name [3-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone. Its molecular formula is C16H11F3O3, corresponding to a molecular weight of 308.25 g/mol . The structural composition includes 16 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms, arranged in a specific configuration that determines its chemical behavior.
Structural Representation and Identifiers
The molecular structure can be represented in various formats to aid in identification and database searches:
| Identifier Type | Value |
|---|---|
| IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone |
| CAS Number | 898759-70-1 |
| Molecular Formula | C16H11F3O3 |
| Molecular Weight | 308.25 g/mol |
| Standard InChI | InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-2-1-3-10(6-9)16-21-4-5-22-16/h1-3,6-8,16H,4-5H2 |
| Standard InChIKey | JMRRXKDNTHIGQU-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
| PubChem Compound ID | 24726696 |
Physical and Chemical Properties
The physical and chemical properties of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone significantly influence its behavior in various chemical reactions, its stability under different conditions, and its potential applications in research and industry.
Physical Properties
Based on computational predictions and experimental data, the following physical properties have been identified:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid at room temperature | Predicted |
| Boiling Point | 432.3±45.0 °C | Predicted |
| Density | 1.365±0.06 g/cm³ | Predicted |
| Appearance | Crystalline solid | Predicted |
| Solubility | Soluble in organic solvents (e.g., ethers, THF, dichloromethane) | Inferred from similar compounds |
| Melting Point | Not specifically reported | - |
The high boiling point indicates strong intermolecular forces, likely due to the presence of the carbonyl group and the fluorine substituents that can participate in dipole-dipole interactions .
Chemical Properties
The chemical behavior of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone is dominated by its functional groups:
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The carbonyl group (C=O) serves as an electrophilic center for nucleophilic addition reactions.
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The 1,3-dioxolane ring acts as a protecting group for an aldehyde functionality, which can be deprotected under acidic conditions.
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The trifluoro substitution pattern on one phenyl ring enhances the electrophilicity of the carbonyl carbon while also affecting the compound's lipophilicity and metabolic stability.
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The aromatic rings can participate in electrophilic aromatic substitution reactions, though their reactivity is modified by the existing substituents.
These properties collectively determine the compound's reactivity profile and its potential applications in synthetic chemistry and medicinal research.
Applications and Research Significance
3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone has diverse applications across several fields due to its unique structural features and reactivity profile.
Pharmaceutical Research
In pharmaceutical research, fluorinated benzophenone derivatives have shown significant potential:
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Enzyme Inhibition: Similar compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant targets in neurodegenerative diseases like Alzheimer's and Parkinson's.
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Anti-inflammatory Activity: Benzophenone derivatives have been investigated for their anti-inflammatory properties, with fluorine substitution often enhancing bioavailability and metabolic stability.
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Anticancer Research: The compound's structural features, particularly the trifluorinated aromatic ring, make it a candidate for investigation in anticancer drug development, as similar structures have shown cytotoxic activity against various cancer cell lines.
Synthetic Applications
The compound serves important functions in synthetic organic chemistry:
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Building Block: It can be used as a versatile intermediate in the synthesis of more complex molecules, with the dioxolane group serving as a protected aldehyde that can be selectively deprotected later.
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Photochemistry: Benzophenones are known photosensitizers, and the trifluoro substitution can modify the photophysical properties, potentially making this compound useful in photochemical applications.
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Functional Material Precursor: It can serve as a precursor in the synthesis of functional materials like polymers, liquid crystals, or photoactive compounds.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone, it is valuable to compare it with structurally related compounds.
Comparison with Other Fluorinated Benzophenones
The table below compares key properties of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone with related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone | 898759-70-1 | C16H11F3O3 | 308.25 | Three fluorine atoms at 3',4',5' positions |
| 3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone | 898779-24-3 | C16H13FO3 | 272.27 | Single fluorine at 3' position |
| 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone | 898759-68-7 | C16H12F2O3 | 290.26 | Two fluorines on opposite ring (3,5 positions) |
| 3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone | 898779-21-0 | C16H13ClO3 | 288.72 | Chlorine instead of fluorine |
This comparative analysis reveals how subtle changes in substitution patterns can significantly affect the molecular properties and potential applications of these compounds .
Structure-Activity Relationships
The position and number of fluorine atoms on the aromatic ring can significantly impact:
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Lipophilicity: The trifluorinated compound typically exhibits higher lipophilicity compared to mono- or difluorinated analogs, potentially enhancing membrane permeability in biological systems.
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Metabolic Stability: The presence of three fluorine atoms can block potential metabolic sites, potentially increasing the compound's half-life in biological systems.
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Electronic Effects: The three fluorine atoms exert a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon and potentially increasing reactivity in certain chemical transformations .
| Supplier | Product Number | Purity | Packaging | Price (USD) | Date Updated |
|---|---|---|---|---|---|
| Rieke Metals | 6128-00-61 | 97% | 1g | $417 | 2021/12/16 |
| Rieke Metals | 6128-00-61 | 97% | 2g | $731 | 2021/12/16 |
| American Custom Chemicals Corporation | HCH0031021 | 95.00% | 1g | $1006.58 | 2021/12/16 |
| Rieke Metals | 6128-00-61 | 97% | 5g | $1514 | 2021/12/16 |
| American Custom Chemicals Corporation | HCH0031021 | 95.00% | 5g | $2243.59 | 2021/12/16 |
These pricing details indicate that the compound is relatively expensive, reflecting its specialized nature and the complexity of its synthesis. The significant price variations between suppliers also suggest differences in synthesis methods, purification processes, or market positioning strategies .
Future Research Directions
The unique structural features and reactivity profile of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone suggest several promising avenues for future research.
Analytical Method Development
Development of specialized analytical methods for the detection and quantification of this compound in various matrices could enable more advanced research applications, particularly in pharmaceutical development and environmental monitoring.
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